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Compound of Interest

Compound Name:

3-

[(Carbamoylmethyl)sulfamoyl]benz

oic acid

CAS No.: 848290-20-0

Cat. No.: B3387649

Get Quote

Executive Summary & Compound Identity
CAS 848290-20-0 is a bifunctional aromatic intermediate containing a benzoic acid moiety and

a sulfonamide group substituted with a glycinamide (carbamoylmethyl) tail. It serves as a

critical building block in the synthesis of sulfonamide-based inhibitors (e.g., carbonic anhydrase

inhibitors) and may appear as a hydrolysis product or impurity in drug development.

This guide compares it with 3-Sulfamoylbenzoic Acid (CAS 636-78-2), the unsubstituted parent

scaffold. The comparison highlights the diagnostic mass shifts and fragmentation pathways

introduced by the N-carbamoylmethyl substitution.
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Feature Target: CAS 848290-20-0
Alternative: 3-
Sulfamoylbenzoic Acid

Structure
3-(HOOC)-C₆H₄-SO₂-NH-CH₂-

CONH₂
3-(HOOC)-C₆H₄-SO₂-NH₂

Formula C₉H₁₀N₂O₅S C₉H₇NO₄S

Monoisotopic Mass 258.03 Da 201.01 Da

Key Differentiator Glycinamide tail (+57 Da shift) Unsubstituted Sulfonamide

Experimental Configuration (LC-MS/MS)
To obtain reproducible fragmentation data, the following LC-MS/MS protocol is recommended.

This setup ensures adequate ionization of the polar acidic moiety while promoting informative

fragmentation of the sulfonamide side chain.

Protocol: Chromatographic & Mass Spectrometric
Conditions

Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

Ionization Source: Electrospray Ionization (ESI).[1]

Polarity:Positive (+) is preferred for structural elucidation (richer fragmentation); Negative (-)

is superior for sensitivity due to the carboxylic acid.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes (polar retention is critical).
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Workflow Diagram
The following diagram outlines the logical flow for analyzing this compound, from ionization to

fragment detection.

Sample: CAS 848290-20-0 ESI Source (+/-)
Infusion/LC Q1 Selection

[M+H]+ 259
[M-H]- 257

Ionization Collision Cell
(N2 Gas, 15-35 eV)

Precursor Isolation Fragment Detection
(TOF/Quad)

Dissociation
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Figure 1: LC-MS/MS workflow for structural characterization of sulfonamide derivatives.

Fragmentation Analysis: CAS 848290-20-0
The fragmentation of CAS 848290-20-0 is driven by the stability of the aromatic sulfonyl core

and the lability of the amide bonds.

Positive Mode ESI (+) Pathway
Precursor Ion: [M+H]⁺ = m/z 259

Primary Neutral Loss (Ammonia): The terminal primary amide is prone to losing ammonia

(NH₃, 17 Da).

Transition: 259 → 242

Sulfonamide Bond Cleavage (Diagnostic): The S-N bond is the weakest link. Cleavage

generates the stable sulfonyl cation.

Transition: 259 → 185 ([HOOC-C₆H₄-SO₂]⁺)

Note: This ion is shared with the alternative (3-sulfamoylbenzoic acid), confirming the core

structure.

Glycinamide Cleavage: Cleavage at the N-C bond of the side chain can release the

glycinamide moiety.

Transition: 259 → 75 ([H₂N-CH₂-CO-NH₂ + H]⁺)
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Significance: This low-mass ion is unique to CAS 848290-20-0 and distinguishes it from

the unsubstituted alternative.

Negative Mode ESI (-) Pathway
Precursor Ion: [M-H]⁻ = m/z 257

Decarboxylation: Common for benzoic acids.

Transition: 257 → 213 ([M-H-CO₂]⁻)

Sulfonyl Cleavage:

Transition: 257 → 193 (Loss of SO₂ from rearranged precursor)

Fragmentation Pathway Diagram

[M+H]+ m/z 259
Parent

m/z 242
[M+H - NH3]+

- NH3 (17 Da)
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S-N Cleavage
(- Glycinamide)
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[Glycinamide+H]+

Side Chain Ion
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Figure 2: Proposed positive mode fragmentation pathway for CAS 848290-20-0.

Comparative Performance Data
The table below objectively compares the fragmentation patterns. Use these transitions to

distinguish the target molecule from its parent scaffold or potential degradation products.

Table 1: Diagnostic Ion Comparison (ESI Positive)
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Parameter
Target: CAS 848290-

20-0

Alternative: 3-

Sulfamoylbenzoic

Acid

Interpretation

Precursor (Q1) 259.0 202.0

+57 Da mass shift

indicates the

carbamoylmethyl

group.

Major Fragment 1 242.0 (-NH₃) 185.0 (-NH₃)

Both lose ammonia,

but from different sites

(side chain vs.

sulfonamide).

Core Fragment 185.0 185.0

The [HOOC-Ph-SO₂]⁺

ion is the common

denominator (Core

Match).

Unique Fragment 75.0 (Glycinamide) None

Presence of m/z 75

confirms the specific

side chain.

Retention Time Lower (More Polar) Higher (Less Polar)

The amide tail

increases polarity,

reducing retention on

C18.

Differentiation Strategy
Screen for m/z 185: If observed, the core structure (sulfamoylbenzoic acid) is present.

Check Precursor:

If 202, it is the unsubstituted parent.

If 259, it is the target CAS 848290-20-0.
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Confirm with m/z 75: High collision energy (35-40 eV) will enhance the glycinamide fragment

(m/z 75) for the target, which is absent in the alternative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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